molecular formula C13H10N4 B2888993 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 91823-31-3

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2888993
CAS No.: 91823-31-3
M. Wt: 222.251
InChI Key: JYHWQJLJYLZPIC-VOTSOKGWSA-N
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Description

7-[(E)-2-Phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound based on the [1,2,4]triazolo[1,5-a]pyrimidine (TP) scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities . This scaffold is isoelectronic with the purine ring, allowing it to function as a potential bio-isostere in drug design, particularly for targeting enzyme active sites that recognize purines, such as ATP-binding pockets in kinases . The specific substitution with a trans-stilbene-like moiety at the 7-position is of significant interest for probing protein-protein interaction disruptors and developing novel therapeutic agents. The TP core has demonstrated considerable potential in antiviral research, specifically as a disruptor of the influenza virus polymerase PA-PB1 complex, a highly conserved and essential protein-protein interaction for viral replication . Inhibiting this interaction represents a promising broad-spectrum antiviral strategy with a potentially high barrier to resistance. Furthermore, derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown potent antiproliferative activities against various human cancer cell lines, including gastric, colorectal, and breast cancers . The mechanism of action for anticancer activity may involve the suppression of key signaling pathways such as ERK, leading to cell cycle arrest and apoptosis . The metal-chelating properties of the TP heterocycle have also been exploited to generate candidate treatments for parasitic diseases like leishmaniasis and Chagas disease . This compound is presented as a valuable chemical tool for researchers investigating new oncological, infectious disease, and chemical biology pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c1-2-4-11(5-3-1)6-7-12-8-9-14-13-15-10-16-17(12)13/h1-10H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHWQJLJYLZPIC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC=NC3=NC=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-2-buten-1-ones under specific conditions . This reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects involves interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzyme activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

7-(2-Fluorophenyl)-[1,2,4]Triazolo[1,5-a]Pyrimidine

  • Synthesis : Prepared in 53% yield via methods similar to compound 5d .
  • Physical Data : Melting point 211–212°C; distinct $ ^1H $ NMR signals at δ 8.85 (d, J = 4.8 Hz) and $ ^{13}C $ NMR peaks at δ 157.7 (C-F) .
  • Bioactivity: Fluorine’s electron-withdrawing effect may enhance metabolic stability but reduces yield compared to non-halogenated analogues .

7-(3,4-Dimethoxyphenyl)-2-(4-Fluorobenzyl)-[1,2,4]Triazolo[1,5-a]Pyrimidine

  • Structure : Combines methoxy and fluorobenzyl groups for dual electronic modulation.
  • Application : Trimethoxyphenyl derivatives are linked to tubulin inhibition and antiproliferative activity .

7-[(E)-2-(4-Fluorophenyl)Ethenyl]-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-Amine

  • Properties: Molecular weight 255.26; CAS 338793-23-0. The 4-fluoro substitution enhances lipophilicity (logP ~2.8) compared to the non-fluorinated styryl analogue .
  • Bioactivity : Fluorine’s electronegativity may improve target binding in kinase inhibition .

Analogues with Heterocyclic Appendages

7-(3-Pyrrolyl)-[1,2,4]Triazolo[1,5-a]Pyrimidine

  • Synthesis : 65% yield via cyclocondensation .

Indole-Fused Triazolopyrimidines

  • Design : Hybrid molecules linking indole to triazolopyrimidine via molecular hybridization.
  • Activity: Demonstrated IC$ _{50} $ values of 0.8–2.3 μM against MGC-803 gastric cancer cells, outperforming non-hybrid derivatives .

Herbicidal Sulfonamide Derivatives

  • Example : [1,2,4]Triazolo[1,5-a]Pyrimidine-2-Sulfonamide.
  • Activity : Inhibits acetolactate synthase (ALS), showing 80–100% weed control at 150 g/ha .

Vasodilatory Benzylthio Derivatives

  • Example : 5,7-Dimethyl-2-(4-Bromobenzylthio)-[1,2,4]Triazolo[1,5-a]Pyrimidine.
  • Activity: 100% inhibition of norepinephrine-induced vasoconstriction at 10$ ^{-4} $ M .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Key NMR Shifts (δ)
7-[(E)-2-Phenylethenyl] derivative Styryl (E) N/A N/A N/A
7-(2-Fluorophenyl) 2-Fluorophenyl 211–212 53 $ ^1H $: 8.85 (d, J=4.8 Hz)
7-(3-Pyrrolyl) 3-Pyrrolyl N/A 65 $ ^{13}C $: 106.4 (C-pyrrole)
7-(4-Fluorostyryl)-2-amine 4-Fluorostyryl + NH$ _2 $ N/A N/A $ ^1H $: 7.5–8.1 (styryl H)

Table 2. Bioactivity Comparison

Compound Target Activity IC$ _{50} $/Effective Concentration Mechanism
Indole-triazolopyrimidine Anticancer (MGC-803) 0.8–2.3 μM Apoptosis induction
7-(4-Fluorostyryl)-2-amine Kinase inhibition Not reported ATP-competitive binding
ALS-inhibiting sulfonamide Herbicidal 150 g/ha Acetolactate synthase inhibition

Key Findings and Contrasts

  • Electronic Effects: Fluorinated derivatives (e.g., 7-(2-fluorophenyl)) exhibit higher metabolic stability but lower synthetic yields than non-halogenated analogues .
  • Bioactivity : Styryl-substituted compounds (e.g., 7-[(E)-2-phenylethenyl]) show superior π-π stacking in kinase binding compared to alkylthio or sulfonamide derivatives .
  • Structural Hybrids: Indole-triazolopyrimidine hybrids demonstrate enhanced anticancer activity over non-hybridized cores, likely due to dual targeting .

Biological Activity

7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article examines its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to the triazolopyrimidine class, characterized by a triazole ring fused with a pyrimidine ring. Its structure is defined by the following molecular formula:

  • Molecular Formula : C13H10N4
  • CAS Number : 65267-42-7

The compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of suitable precursors. Common synthetic routes include:

  • Cyclization of 5-amino-1,2,4-triazole with aldehydes : This method utilizes acidic or basic conditions and is often performed in solvents like ethanol or acetonitrile at temperatures between 60-80°C.
  • Use of continuous flow reactors : For industrial production, this method enhances efficiency and yield.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Protein Interactions : It disrupts protein-protein interactions that are essential for cellular function.
  • Signal Transduction Pathway Alteration : The compound affects various signaling pathways within cells.

Pharmacological Applications

Research has demonstrated several potential therapeutic applications for this compound:

  • Antitumor Activity : Studies indicate that it exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.
  • Antiviral Effects : Preliminary data suggest potential activity against viral infections.

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of this compound:

StudyFindings
Study A (2023)Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM.
Study B (2024)Reported antibacterial activity against Staphylococcus aureus with an MIC of 12 µg/mL.
Study C (2023)Found antiviral properties against influenza virus in vitro with a reduction in viral load by 70%.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-[(E)-2-phenylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving cyclocondensation of 5-amino-1,2,4-triazole with substituted aldehydes and ketones. For example, fusion methods using dimethylformamide (DMF) as a solvent at 100–120°C for 10–12 minutes yield intermediates, followed by purification via ethanol recrystallization . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Acidic or basic conditions (e.g., piperidine) improve cyclization yields.
  • Temperature control : Excess heat may lead to byproducts; stepwise heating ensures selectivity.
  • Example protocol : Combine 5-amino-1,2,4-triazole (0.01 mol), ethyl 3-oxohexanoate (0.01 mol), and benzaldehyde derivatives in DMF, heat, then isolate via methanol precipitation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer : Structural confirmation requires:

  • FT-IR : Identifies functional groups (e.g., C=N stretch at ~1600 cm⁻¹, N-H deformation at ~3300 cm⁻¹) .
  • NMR spectroscopy :
  • ¹H NMR : Probes aromatic protons (δ 7.2–8.1 ppm) and vinyl protons (δ 6.5–7.0 ppm, coupling constant J = 16 Hz for E-isomer) .
  • ¹³C NMR : Confirms triazolopyrimidine core (C-2 at ~160 ppm) and styryl substituents .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 265 for [M+H]⁺) validate molecular weight .
  • Elemental analysis : Ensures purity (>98%) by matching calculated vs. observed C/H/N ratios .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of triazolopyrimidine derivatives?

  • Methodological Answer : Contradictory data (e.g., varying IC₅₀ values in anticancer assays) require:

  • Standardized assay protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds .
  • Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., replacing phenyl with fluorophenyl) to isolate activity contributors .
  • Computational validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR kinase, reconciling in silico and in vitro results .

Q. What strategies improve the pharmacokinetic (PK) properties of this compound for in vivo studies?

  • Methodological Answer : Enhance bioavailability via:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to increase solubility .
  • Formulation optimization : Use nanoemulsions or liposomes to improve plasma stability .
  • Metabolic stability assays : Conduct microsomal incubation (e.g., liver S9 fractions) to identify metabolic hotspots and guide structural modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.